

Application Notes and Protocols for the Quantification of GSK3739936

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Compound of Interest		
Compound Name:	GSK3739936	
Cat. No.:	B15563683	Get Quote

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Introduction

GSK3739936 is an allosteric inhibitor of HIV-1 integrase, a critical enzyme for viral replication. By binding to a site distinct from the active site, GSK3739936 induces a conformational change in the integrase enzyme, leading to aberrant multimerization and preventing the integration of viral DNA into the host cell genome.[1][2][3] This novel mechanism of action makes GSK3739936 a promising candidate for antiretroviral therapy. Accurate and reliable quantification of GSK3739936 in biological matrices is essential for preclinical pharmacokinetic studies, clinical trials, and therapeutic drug monitoring.

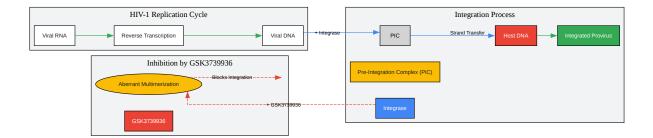
These application notes provide detailed protocols for the quantification of **GSK3739936** using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Signaling Pathway of HIV-1 Integrase and Inhibition by GSK3739936

The primary function of HIV-1 integrase is to catalyze the insertion of the viral DNA into the host chromosome, a crucial step for viral replication.[1][4] This process involves two main steps: 3'-processing, where the integrase cleaves a dinucleotide from each 3' end of the viral DNA, and strand transfer, where the processed viral DNA ends are covalently joined to the host DNA.



Allosteric inhibitors, such as **GSK3739936**, disrupt this process by binding to the integrase catalytic core domain at the interface where it interacts with the host protein LEDGF/p75, which is crucial for tethering the pre-integration complex to the chromatin. This binding induces aberrant integrase multimerization, preventing the formation of a functional integrase-viral DNA complex and thus inhibiting integration.



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Caption: HIV-1 Integrase Inhibition by GSK3739936.

Analytical Methods for GSK3739936 Quantification LC-MS/MS Method

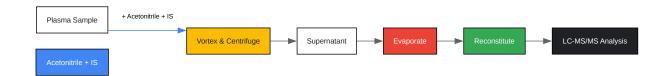
Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method for quantifying small molecules in complex biological matrices.

Experimental Protocol:

- a. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma, serum, or cell lysate, add 300 μL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).



- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.



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Caption: LC-MS/MS Sample Preparation Workflow.

b. Chromatographic and Mass Spectrometric Conditions:



Parameter	Condition
LC System	UPLC/HPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% formic acid in water
Mobile Phase B	0.1% formic acid in acetonitrile
Gradient	Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	To be determined by direct infusion of GSK3739936 and internal standard

Quantitative Data Summary (Hypothetical):



Parameter	Value
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.99
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	90 - 110%

HPLC-UV Method

For routine analysis where the high sensitivity of LC-MS/MS is not required, an HPLC-UV method can be developed.

Experimental Protocol:

- a. Sample Preparation (Solid-Phase Extraction):
- Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load 500 μL of plasma or serum sample onto the cartridge.
- Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
- Elute **GSK3739936** with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.





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Caption: HPLC-UV Sample Preparation Workflow.

b. Chromatographic Conditions:

Parameter	Condition
HPLC System	Standard HPLC system with UV detector
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Isocratic mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (e.g., 60:40 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	20 μL
UV Detection	Wavelength to be determined by UV scan of GSK3739936 (likely in the 250-350 nm range)

Quantitative Data Summary (Hypothetical):

Parameter	Value
Linearity Range	50 - 5000 ng/mL
Correlation Coefficient (r²)	> 0.99
Limit of Detection (LOD)	20 ng/mL
Limit of Quantification (LOQ)	50 ng/mL
Intra-day Precision (%CV)	< 5%
Inter-day Precision (%CV)	< 10%
Accuracy (% Recovery)	95 - 105%



Conclusion

The presented LC-MS/MS and HPLC-UV methods provide robust and reliable approaches for the quantification of **GSK3739936** in biological samples. The choice of method will depend on the required sensitivity and the specific application. The LC-MS/MS method offers higher sensitivity and is suitable for studies requiring low detection limits, while the HPLC-UV method is a cost-effective alternative for routine analysis with higher concentration ranges. Both methods, once validated, can be valuable tools in the development and clinical application of **GSK3739936**.

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